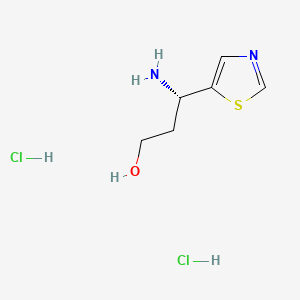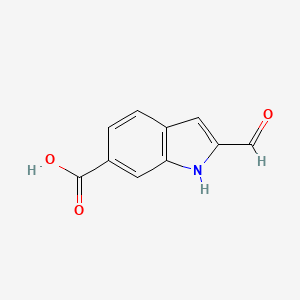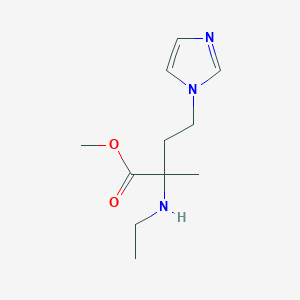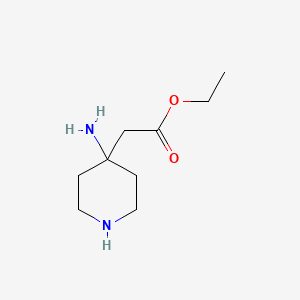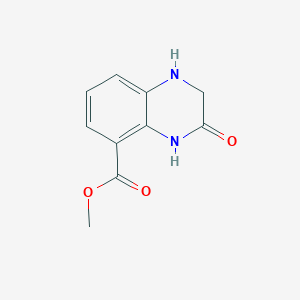
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused benzene and pyrazine ring structure, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diaminobenzene with diethyl oxalacetate: This method involves the reaction of 1,2-diaminobenzene with diethyl oxalacetate under reflux conditions to form the quinoxaline ring.
Reduction and cyclization of substituted N-(2-nitrophenyl)-α-aminocarboxylic acid: This method involves the reduction of N-(2-nitrophenyl)-α-aminocarboxylic acid followed by cyclization to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. Green chemistry approaches are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives with various functional groups.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions can introduce various substituents into the quinoxaline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products:
Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Tetrahydroquinoxaline derivatives with various alkyl or aryl groups.
Substitution: Substituted quinoxaline derivatives with enhanced pharmacological properties.
Scientific Research Applications
Biology: : It has been studied for its antimicrobial, antiviral, and anticancer activities. The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in biological research .
Medicine: : The compound and its derivatives are investigated for their potential use in treating infectious diseases, cancer, and neurological disorders. Its unique structure allows for the design of drugs with specific targets and mechanisms of action .
Industry: : The compound is used in the development of agrochemicals, dyes, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in industrial processes .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. The compound’s structure allows it to interact with various biological molecules, making it a versatile tool in drug design .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: This compound has a similar structure but with a methyl group at the 2-position and a carboxylic acid group at the 6-position.
1-methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline scaffold but differs in its substitution pattern and biological activity.
Uniqueness: : Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-quinoxaline-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)6-3-2-4-7-9(6)12-8(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13) |
InChI Key |
PETHEYLHVZZUKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


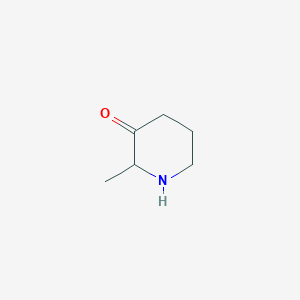
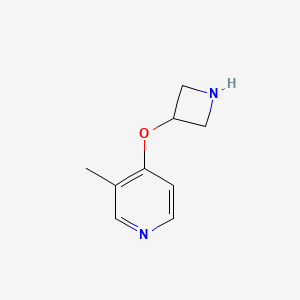

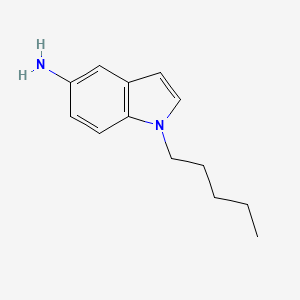
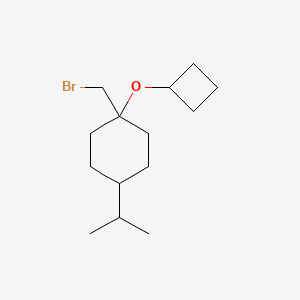
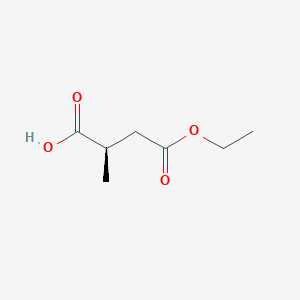
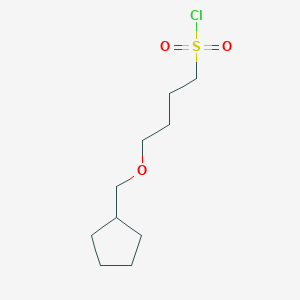
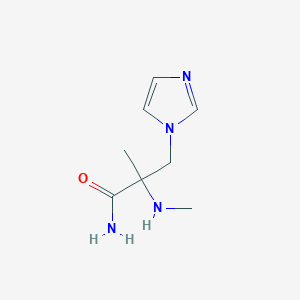
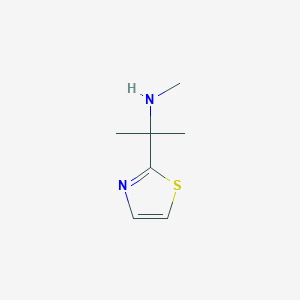
![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
